molecular formula C23H24N4O6S B2976548 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905677-42-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2976548
CAS RN: 905677-42-1
M. Wt: 484.53
InChI Key: HGMKSEWVKDABIM-UHFFFAOYSA-N
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Description

This compound appears to contain several distinct functional groups, including a dioxin ring, an oxadiazole ring, and a sulfonyl group attached to a benzamide. Each of these groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a benzamide moiety, which is a common feature in many pharmaceuticals, and a dioxin ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the dioxin ring might be susceptible to electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Antimalarial and Antiviral Potential

A study highlighted the antimalarial activity of sulfonamide derivatives, including those with structural features related to the compound . The research demonstrated that these sulfonamides exhibit significant in vitro antimalarial activity, characterized by low IC50 values and lack of cytotoxicity at effective concentrations. Additionally, molecular docking studies revealed that these compounds have a strong binding affinity to key enzymes in the malaria parasite and SARS-CoV-2, suggesting potential for COVID-19 therapeutic applications (Fahim & Ismael, 2021).

Anti-Inflammatory and Anticancer Activities

Another aspect of the compound’s application is found in its potential as an anti-inflammatory and anticancer agent. Derivatives of N-substituted benzamide/benzene sulfonamides were synthesized and showed promising results in preliminary screenings for these activities. The structural components of these compounds, similar to the compound of interest, play a critical role in their biological efficacy, highlighting the importance of 1,3,4-oxadiazol moieties in medicinal chemistry (Gangapuram & Redda, 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its toxicity and environmental impact .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-15-4-2-3-11-27(15)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(14-17)32-13-12-31-19/h5-10,14-15H,2-4,11-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKSEWVKDABIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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